(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid is a semi-essential amino acid, meaning it can be produced by the human body but may also be required from dietary sources under certain conditions . It plays a vital role in protein synthesis and various metabolic pathways. In scientific research, L-Arginine serves as a critical reagent, model compound, and subject of investigation in diverse fields.
(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid is a compound of significant interest in the field of biochemistry and pharmacology. This amino acid derivative is known for its potential applications in various biological processes and therapeutic areas. It is classified as a guanidino compound, which plays a crucial role in metabolic pathways and enzyme regulation.
(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid falls under the category of amino acids and guanidino compounds. Its structure is characterized by the presence of a guanidino group, which contributes to its biological activity.
The synthesis of (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid typically involves the transamination of asymmetric dimethylarginine. This process can be achieved through various chemical reactions that utilize specific reagents and conditions to yield the desired compound.
One common method for synthesizing this compound involves refluxing asymmetric dimethylarginine with trifluoroacetic acid anhydride, followed by hydrolysis using sodium hydroxide. This method allows for the purification of the product through preparative chromatography, ensuring high yields and purity levels .
The primary chemical reactions involving (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid include transamination processes where it acts as both a substrate and product. The conversion of asymmetric dimethylarginine to this compound illustrates its role in metabolic pathways.
In these reactions, the guanidino group facilitates interactions with enzymes such as guanylate cyclase, which catalyzes the synthesis of cyclic guanosine monophosphate from guanosine triphosphate. This mechanism highlights the compound's importance in signal transduction pathways .
(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid exerts its biological effects primarily through its interaction with specific molecular targets, including enzymes involved in nitric oxide signaling pathways. By activating guanylate cyclase, it enhances the production of cyclic guanosine monophosphate, leading to various physiological responses.
Research indicates that increased levels of this compound correlate with improved metabolic functions, particularly in the context of liver health and diabetes management .
Relevant analyses have shown that this compound retains stability under various conditions, making it suitable for laboratory applications .
(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid has several scientific uses:
Its diverse applications highlight its importance in both research and clinical settings, making it a valuable compound for ongoing studies in biochemistry and medicine.
This compound originates from the catabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). ADMA undergoes transamination or dehydrogenation to form intermediate metabolites, including (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid [2] [5]. Key steps include:
This pathway intersects with urea cycle dysregulation and cardiometabolic disease mechanisms. Elevated ADMA and its transamination products correlate with endothelial dysfunction and insulin resistance [2] [3].
The biosynthesis is stereospecifically catalyzed by AGXT2, a mitochondrial pyridoxal 5′-phosphate (PLP)-dependent enzyme. AGXT2 transfers the α-amino group from ADMA to α-keto acids (e.g., pyruvate or glyoxylate), generating the (R)-enantiomer and corresponding α-hydroxy acids [5] [6]. Key characteristics include:
Table 1: AGXT2 Substrate Specificity and Kinetic Parameters
Substrate | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) | Primary Product |
---|---|---|---|
ADMA | 120–180 | 8.5–12.3 | (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid |
Glyoxylate | 85–110 | 10.2–14.7 | Glycine |
β-Guanidinopropionate | 95–130 | 6.8–9.1 | β-Guanidinopyruvate |
The (R)-enantiomer is distinct from its symmetric structural isomer, symmetric dimethylguanidinovaleric acid (SDGV), which derives from symmetric dimethylarginine (SDMA). Stereochemical differences dictate metabolic fates:
Table 2: Stereochemical and Metabolic Properties of Dimethylguanidinovalerate Isomers
Property | (R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid | SDGV |
---|---|---|
Precursor | Asymmetric dimethylarginine (ADMA) | Symmetric dimethylarginine (SDMA) |
Chirality | Chiral (R-configuration) | Achiral |
AGXT2 affinity | High (Kₘ = 120–180 μM) | Low (Kₘ > 500 μM) |
Downstream metabolism | Dehydrogenation to dimethylguanidinoacetone | Renal excretion |
The equilibrium between ADMA and its transaminated product is dynamically regulated:
Table 3: Metabolomic Signatures in Cardiometabolic Diseases
Disease Context | ADMA Change | (R)-Metabolite Change | AGXT2 Activity |
---|---|---|---|
Type 2 diabetes (early) | ↑ 1.8–2.2× | ↑ 2.5–3.0× | ↔ or ↓ |
Cardiovascular disease | ↑ 2.0–3.0× | ↑ 1.5–2.0× | ↓ |
Healthy aging | ↑ 1.2–1.5× | ↔ | ↔ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7